molecular formula C14H9FN2O2S2 B5093824 2-[(2-fluorophenyl)methylsulfanyl]-6-nitro-1,3-benzothiazole

2-[(2-fluorophenyl)methylsulfanyl]-6-nitro-1,3-benzothiazole

Cat. No.: B5093824
M. Wt: 320.4 g/mol
InChI Key: QJBHHEJFBUPTPE-UHFFFAOYSA-N
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Description

2-[(2-fluorophenyl)methylsulfanyl]-6-nitro-1,3-benzothiazole is a chemical compound with a unique structure that combines a benzothiazole ring with a nitro group and a fluorophenylmethylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-fluorophenyl)methylsulfanyl]-6-nitro-1,3-benzothiazole typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the benzothiazole ring using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Fluorophenylmethylsulfanyl Group: The final step involves the nucleophilic substitution reaction where the fluorophenylmethylsulfanyl group is attached to the benzothiazole ring. This can be achieved using a suitable fluorophenylmethylsulfanyl halide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(2-fluorophenyl)methylsulfanyl]-6-nitro-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in the presence of hydrochloric acid.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-fluorophenyl)methylsulfanyl]-6-nitro-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for labeling specific biomolecules.

    Medicine: Explored for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-fluorophenyl)methylsulfanyl]-6-nitro-1,3-benzothiazole depends on its specific application. For instance, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential cellular processes. As a fluorescent probe, it may bind to specific biomolecules and emit fluorescence upon excitation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chlorophenyl)methylsulfanyl]-6-nitro-1,3-benzothiazole
  • 2-[(2-bromophenyl)methylsulfanyl]-6-nitro-1,3-benzothiazole
  • 2-[(2-methylphenyl)methylsulfanyl]-6-nitro-1,3-benzothiazole

Uniqueness

2-[(2-fluorophenyl)methylsulfanyl]-6-nitro-1,3-benzothiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-6-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2S2/c15-11-4-2-1-3-9(11)8-20-14-16-12-6-5-10(17(18)19)7-13(12)21-14/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBHHEJFBUPTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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